molecular formula C23H32N6O4S B1532141 Dimethylsildenafil

Dimethylsildenafil

Cat. No.: B1532141
M. Wt: 488.6 g/mol
InChI Key: NFSWSZIPXJAYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylsildenafil is a derivative of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitorThe compound’s molecular formula is C23H32N6O4S, and it has a molecular weight of 488.6 g/mol .

Scientific Research Applications

Dimethylsildenafil has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of PDE5 inhibitors.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dimethylsildenafil plays a significant role in biochemical reactions by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels within cells. The elevated cGMP levels result in the relaxation of smooth muscle tissues, particularly in the corpus cavernosum of the penis, facilitating increased blood flow and erection. This compound interacts with PDE5 by binding to its active site, thereby preventing the breakdown of cGMP .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes the production of nitric oxide (NO), which further enhances cGMP levels and vasodilation. In smooth muscle cells, the increased cGMP levels lead to relaxation and reduced contraction. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PDE5 and related enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of PDE5. By binding to the catalytic site of PDE5, this compound prevents the hydrolysis of cGMP to GMP. This results in sustained high levels of cGMP, which activates protein kinase G (PKG). PKG then phosphorylates various target proteins, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that this compound maintains its efficacy in vitro and in vivo, with consistent effects on cGMP levels and smooth muscle relaxation. Prolonged exposure may lead to desensitization of the target cells, reducing its effectiveness .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low doses, it effectively increases cGMP levels and promotes vasodilation without significant adverse effects. At higher doses, it can cause toxic effects such as hypotension, tachycardia, and gastrointestinal disturbances. The threshold for these adverse effects varies among different animal species, but it is generally observed that higher doses lead to more pronounced toxic effects .

Metabolic Pathways

This compound is metabolized primarily in the liver by the enzyme cytochrome P450 3A4 (CYP3A4). The primary metabolic pathway involves the N-demethylation of the piperazine ring, resulting in the formation of N-desmethylsildenafil. This metabolite retains some pharmacological activity but is less potent than the parent compound. The metabolism of this compound also involves other minor pathways, including oxidation and conjugation reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its uptake and distribution. The compound tends to accumulate in tissues with high PDE5 expression, such as the corpus cavernosum, lungs, and vascular smooth muscle. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on PDE5. It may also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on the cell type and metabolic state. The subcellular localization of this compound is influenced by its physicochemical properties, such as lipophilicity and molecular size, as well as by specific targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylsildenafil can be synthesized through a multi-step process involving the reaction of sildenafil with dimethylamine. The synthetic route typically involves:

    Starting Material: Sildenafil.

    Reagent: Dimethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol, under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes:

    Raw Material Handling: Sildenafil and dimethylamine are handled in bulk.

    Reaction Control: Automated systems control the reaction parameters such as temperature, pressure, and pH.

    Purification: The product is purified using techniques like crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Dimethylsildenafil undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Sildenafil: The parent compound, widely known for its use in treating erectile dysfunction.

    Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.

    Tadalafil: Known for its longer duration of action compared to sildenafil.

Uniqueness

Dimethylsildenafil is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other PDE5 inhibitors. These differences can influence its efficacy, duration of action, and potential side effects.

Properties

IUPAC Name

5-[5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSWSZIPXJAYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the analytical challenges in identifying dimethylsildenafil in complex mixtures like dietary supplements?

A: this compound often appears alongside other closely related phosphodiesterase-type 5 inhibitors (PDE-5), including several isomers, making its identification challenging. [, ] Traditional methods like LC-photodiode array detector analysis struggle to differentiate these compounds. [] This necessitates the development of more sophisticated methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS), ultra-performance liquid chromatography-mass spectrometry (UPLC/MS), ion trap LC/MS/MS (LC/IT-MS/MS), and GC/MS, each offering unique advantages for precise identification and differentiation. [, , ]

Q2: Why is the presence of this compound in dietary supplements a concern?

A: this compound is an analogue of sildenafil, a medication prescribed for erectile dysfunction and a potent and highly selective inhibitor of phosphodiesterase 5. [] Its inclusion in dietary supplements is illegal and raises serious safety concerns as its effects on human health are largely untested. [, , ] Consumers may unknowingly ingest this substance, leading to potential health risks and drug interactions, especially if they are already taking prescribed medications for similar conditions.

Q3: What innovative methods have been developed to detect this compound and its analogues in dietary supplements?

A: Researchers have developed several advanced methods for accurate and rapid detection. High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-Tandem MS) stands out as a particularly effective technique. [, ] This method demonstrates high sensitivity, reproducibility, and specificity, offering significantly faster analysis compared to traditional HPLC/UV methods. [, ] Another approach utilizes High-Performance Thin-Layer Chromatography (HPTLC) combined with scanning densitometry and mass spectrometry for effective screening and identification of this compound and other PDE-5 inhibitors in various products. []

Q4: Can you explain the significance of using Orbitrap-mass spectrometry in the analysis of this compound?

A: Orbitrap-mass spectrometry plays a crucial role in differentiating this compound from its isomers, which is particularly challenging due to their similar structures and properties. [] This high-resolution technique allows for the identification of unique fingerprint fragment ions for each compound, even those with very close chromatographic separation. [] This level of accuracy is essential for ensuring the correct identification of this compound and other related compounds in complex mixtures.

Q5: How do researchers identify unknown PDE-5 analogues like this compound found in illicit products?

A: When encountering potentially new PDE-5 analogues, researchers employ a combination of techniques for structure elucidation. [] This often involves isolation using methods like silica gel column chromatography, followed by comprehensive spectroscopic analysis. [] Techniques like 13C-NMR spectrometry, 1H-NMR spectrometry, high-resolution MS, and X-ray structure determination are crucial for determining the compound's structure and confirming its identity. [, ]

Q6: What are the broader implications of finding this compound and similar compounds in dietary supplements?

A: The presence of this compound and other undeclared pharmaceutical ingredients in dietary supplements underscores the critical need for stricter regulation and quality control measures in the industry. [, , ] This issue highlights the potential dangers of unregulated products and emphasizes the importance of consumer education and awareness regarding the risks associated with such products. The development and implementation of rapid and reliable analytical methods are crucial for protecting public health and ensuring the safety and integrity of dietary supplements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.